3-Bromo-5-(oxetan-3-YL)pyridine
Description
3-Bromo-5-(oxetan-3-yl)pyridine is a brominated pyridine derivative with an oxetane substituent at the 5-position. This compound is structurally characterized by a pyridine ring substituted with a bromine atom at position 3 and an oxetane ring at position 3. The oxetane moiety introduces steric and electronic effects, influencing reactivity and solubility. Bromopyridines are widely used as intermediates in pharmaceutical synthesis, agrochemicals, and materials science due to their versatility in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) .
Properties
Molecular Formula |
C8H8BrNO |
|---|---|
Molecular Weight |
214.06 g/mol |
IUPAC Name |
3-bromo-5-(oxetan-3-yl)pyridine |
InChI |
InChI=1S/C8H8BrNO/c9-8-1-6(2-10-3-8)7-4-11-5-7/h1-3,7H,4-5H2 |
InChI Key |
QZUKRHJSECKKQB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)C2=CC(=CN=C2)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
The following analysis compares 3-Bromo-5-(oxetan-3-yl)pyridine with structurally related pyridine derivatives, focusing on substituent effects, synthesis, physicochemical properties, and applications.
Molecular Structure and Substituent Effects
Key Observations :
- Oxetane vs.
- Aryl vs. Heterocyclic Substituents : The 2,5-difluorophenyl group in 3-Bromo-5-(2,5-difluorophenyl)pyridine increases lipophilicity and π-π stacking capacity, contrasting with the oxetane’s polar nature .
Reactivity Trends :
- Bromine at position 3 facilitates cross-coupling reactions (e.g., with boronic acids or alkynes) .
- Oxetane’s strain and polarity may accelerate ring-opening reactions under acidic or nucleophilic conditions, unlike inert substituents like methoxy or aryl groups.
Physicochemical Properties
Insights :
- The oxetane group reduces LogP compared to aryl substituents, enhancing aqueous solubility.
- Methoxy derivatives exhibit superior thermal stability due to the absence of strained rings.
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